(S)-8-Fluoro-6-methylchroman-4-amine
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Overview
Description
(S)-8-Fluoro-6-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom and a methyl group on the chroman ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Fluoro-6-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles like thiols, amines, and alcohols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Thiol-substituted, amine-substituted derivatives
Scientific Research Applications
(S)-8-Fluoro-6-methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-8-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-8-Fluoro-6-methylchroman-4-ol
- (S)-8-Fluoro-6-methylchroman-4-carboxylic acid
- (S)-8-Fluoro-6-methylchroman-4-thiol
Uniqueness
(S)-8-Fluoro-6-methylchroman-4-amine is unique due to the presence of both a fluorine atom and an amine group on the chroman ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
(4S)-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI Key |
CSYWACIANDUHGL-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)F)OCC[C@@H]2N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)OCCC2N |
Origin of Product |
United States |
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